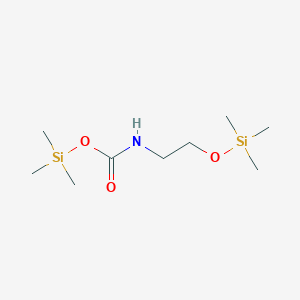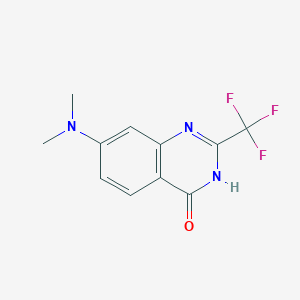
7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dimethylamino group at the 7-position and a trifluoromethyl group at the 2-position, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-(dimethylamino)benzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The dimethylamino and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
作用机制
The mechanism of action of 7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and exhibit anticancer activity. Additionally, its antimicrobial properties are attributed to its ability to interfere with bacterial cell wall synthesis.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: A parent compound with broad applications, including antimalarial, antitumor, and anticonvulsant activities.
2-Methyl-4(3H)-quinazolinone: Known for its antifungal and antimicrobial properties.
6,7-Dimethoxy-4(3H)-quinazolinone: Exhibits significant anticancer activity.
Uniqueness
7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both dimethylamino and trifluoromethyl groups, which enhance its chemical stability and biological activity. These functional groups contribute to its distinct mechanism of action and make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
640297-59-2 |
|---|---|
分子式 |
C11H10F3N3O |
分子量 |
257.21 g/mol |
IUPAC 名称 |
7-(dimethylamino)-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H10F3N3O/c1-17(2)6-3-4-7-8(5-6)15-10(11(12,13)14)16-9(7)18/h3-5H,1-2H3,(H,15,16,18) |
InChI 键 |
DBPIFQSWARTIKB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)NC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




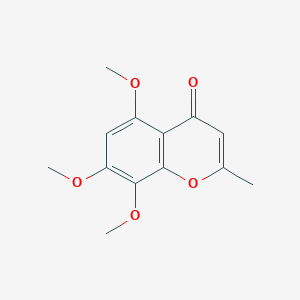


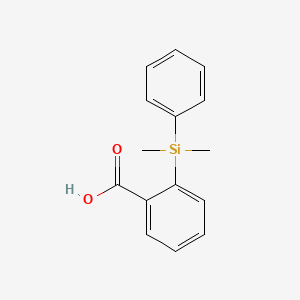
![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)

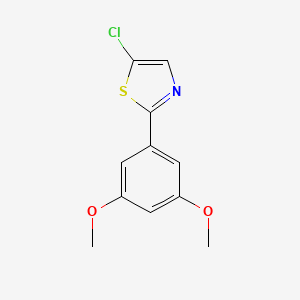



![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
